4-Bromo-5-isopropoxybenzene-1,2-diamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not explicitly provided in the sources, analogous benzenediamine derivatives exhibit characteristic signals:
Infrared (IR) Spectroscopy
Key IR absorption bands include:
Mass Spectrometry (MS)
Electron ionization (EI-MS) fragments the molecule as follows:
- Base peak : m/z 245 ([M]⁺, molecular ion).
- Key fragments :
Crystallographic Data and X-ray Diffraction Studies
Although no direct X-ray crystallographic data for This compound is available in the provided sources, related benzotriazinone derivatives offer insights:
- Crystal system : Monoclinic or triclinic (common for substituted benzene derivatives).
- Unit cell parameters : Similar compounds exhibit cell dimensions of a = 4.8–7.4 Å , b = 6.4–15.0 Å , c = 10.1–16.1 Å .
- Hydrogen bonding : Amine groups participate in intermolecular N-H···N/O interactions, stabilizing the lattice.
The absence of intramolecular π-π stacking in analogous structures suggests that steric hindrance from the isopropoxy group may prevent planar stacking in this compound.
Tables
Table 1: Molecular Formula and Weight Validation
| Component | Contribution to Molecular Weight |
|---|---|
| C₉H₁₃BrN₂O | 245.12 g/mol |
Table 2: Key Spectroscopic Signatures
| Technique | Observed Features |
|---|---|
| ¹H NMR | δ 1.2–1.4 (isopropoxy CH₃) |
| IR | 3300–3500 cm⁻¹ (N-H stretch) |
| EI-MS | m/z 245 ([M]⁺) |
Table 3: Hypothetical Crystallographic Parameters
| Parameter | Value Range |
|---|---|
| Space group | P2₁/c or P-1 |
| Unit cell volume | 700–1600 ų |
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-5-propan-2-yloxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAOTQYXOHRAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-Bromo-5-isopropoxybenzene-1,2-diamine typically involves:
- Selective bromination of o-phenylenediamine or its derivatives to introduce the bromine atom at the 4-position.
- Introduction of the isopropoxy group at the 5-position of the benzene ring, usually via nucleophilic substitution or etherification.
- Protection/deprotection steps of amino groups to control regioselectivity and avoid side reactions.
- Hydrolysis or reduction steps to finalize the diamine functionality.
Bromination Step: Safe and Regioselective Approaches
A key step in the preparation is the bromination of o-phenylenediamine derivatives. Traditional bromination using liquid bromine poses safety and environmental concerns. A patented method (CN103073435A) proposes a safer, cost-effective, and regioselective bromination using sodium bromide and hydrogen peroxide as brominating agents in the presence of acetic acid and acetic anhydride. This method avoids liquid bromine and achieves high regioselectivity and bromine atom utilization efficiency.
Process Summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| A | o-Phenylenediamine + Sodium Bromide + H2O2 in Acetic Acid & Acetic Anhydride at 40–60°C (optimal ~50°C) | Formation of 4-bromo-o-phenyl diacetyl amide intermediate |
| B | Hydrolysis of intermediate in methanol with 5N NaOH at 70–90°C (optimal ~80°C) | 4-Bromo-o-phenylenediamine obtained with high purity |
- Avoids hazardous bromine.
- Mild reaction conditions.
- High regioselectivity and yield (~98.6% purity after recrystallization).
- Environmentally friendly and cost-effective.
- Extraction with dichloromethane.
- Washing with saturated sodium bicarbonate and salt solutions.
- Recrystallization from tert-butyl methyl ether.
This method can be adapted to introduce the bromine at the 4-position selectively before further functionalization.
Introduction of the Isopropoxy Group
While direct literature on the isopropoxy substitution at the 5-position of 4-bromo-o-phenylenediamine is limited, general synthetic organic chemistry principles and related compound syntheses provide insight.
- Nucleophilic Aromatic Substitution (SNAr): Starting from a 5-hydroxy-4-bromo-o-phenylenediamine, the hydroxy group can be converted to isopropoxy by reaction with isopropyl halides or isopropanol under basic or acidic catalysis.
- Etherification: Using isopropyl alcohol and acid catalysts or alkylation agents to form the isopropoxy ether on the aromatic ring.
The isopropoxy group is usually introduced after bromination to ensure regioselectivity and avoid interference with the bromination step.
Protection and Deprotection of Amino Groups
The amino groups in o-phenylenediamine are reactive and can interfere with bromination and etherification. Therefore, protection as diacetyl amides (as in the patented method) or other protecting groups is common.
- Acetylation: Using acetic anhydride to protect amino groups during bromination.
- Deprotection: Hydrolysis with sodium hydroxide to regenerate the free diamine after substitution steps.
This strategy improves selectivity and yield of the desired product.
Representative Experimental Data and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination (NaBr + H2O2) | 50°C, Acetic acid + Acetic anhydride | ~95.6 | High regioselectivity, intermediate isolated as diacetyl amide |
| Hydrolysis to diamine | Methanol + 5N NaOH, 80°C | ~98.6 | High purity after recrystallization with tert-butyl methyl ether |
| Isopropoxy introduction | Etherification with isopropyl alcohol (inferred) | Variable | Requires optimization, no direct data found but standard method |
Comparative Analysis with Related Compounds
Similar substituted o-phenylenediamines (e.g., 4-bromo-5-methylbenzene-1,2-diamine) have been synthesized via bromination of methyl-substituted precursors using N-bromosuccinimide (NBS) or other brominating agents, followed by reduction steps. These methods provide a framework for adapting to isopropoxy substitution.
Summary Table of Preparation Methods
Research Findings and Notes
- The patented bromination method using sodium bromide and hydrogen peroxide is a breakthrough for safer and greener synthesis of brominated o-phenylenediamines.
- Protection of amino groups as diacetyl amides is essential for regioselectivity and to prevent side reactions during bromination.
- The introduction of the isopropoxy group likely follows standard aromatic etherification protocols, although specific literature on this compound is sparse.
- Purification by recrystallization from tert-butyl methyl ether yields high purity products suitable for further applications.
- Related compounds provide synthetic analogs and methodologies that can be adapted for this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-isopropoxybenzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
4-Bromo-5-isopropoxybenzene-1,2-diamine serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various derivatives that are crucial for developing new materials and compounds. Its reactivity allows for the formation of complex molecules through reactions such as:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse compounds.
- Amination Reactions : The amine groups can participate in further reactions to create more complex amine derivatives.
Pharmaceutical Development
The compound has shown potential in medicinal chemistry, especially in the development of pharmaceuticals targeting specific biological pathways. For instance:
- Anticancer Agents : Research indicates that derivatives of this compound may inhibit certain kinases involved in cancer progression, making them candidates for anticancer drug development .
- Anti-inflammatory Compounds : The compound can be modified to yield anti-inflammatory agents that target specific pathways involved in inflammatory responses .
Case Study 1: Synthesis of Fluorescent Materials
A study demonstrated the use of this compound as a precursor for synthesizing fluorescent materials. These materials have applications in optoelectronics and photonics due to their emissive properties when incorporated into polymer matrices .
Case Study 2: Development of Kinase Inhibitors
Research published in the Journal of Organic Chemistry explored the modification of this compound to develop selective inhibitors for anaplastic lymphoma kinase (ALK). These inhibitors showed promising results in preclinical models, indicating potential therapeutic applications for treating specific cancers .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Versatile building block for various reactions |
| Pharmaceutical Development | Anticancer and anti-inflammatory drug candidates | Targeted therapies with reduced side effects |
| Material Science | Precursor for fluorescent materials | Enhanced optical properties for electronics |
Mechanism of Action
The mechanism of action of 4-Bromo-5-isopropoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Bromo-5-isopropoxybenzene-1,2-diamine with key structural analogs:
Key Observations :
- Electron Effects: The isopropoxy group is electron-donating, contrasting with electron-withdrawing groups (e.g., -NO₂, -CF₃) in analogs. This difference influences reactivity in electrophilic substitution and metal-catalyzed coupling reactions.
- Steric Hindrance : The bulky isopropoxy group may slow reaction kinetics in further derivatization compared to smaller substituents like -F or -OCH₃.
Biological Activity
4-Bromo-5-isopropoxybenzene-1,2-diamine (CAS No. 461432-23-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 241.13 g/mol. The compound features a bromo substituent and an isopropoxy group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrN2 |
| Molecular Weight | 241.13 g/mol |
| Boiling Point | Not available |
| Solubility | Moderately soluble |
| Log P (Octanol/Water) | Approximately 3.56 |
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties through the inhibition of MDM2-p53 interactions. MDM2 is a negative regulator of the p53 tumor suppressor protein, which plays a crucial role in cell cycle regulation and apoptosis. Inhibition of this interaction can lead to increased levels of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53 .
Case Study: MDM2 Inhibition
In vitro studies have demonstrated that compounds targeting the MDM2-p53 pathway can induce significant antiproliferative effects in cancer cells. For instance, a study showed that treatment with MDM2 antagonists led to an accumulation of p53 protein and subsequent activation of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest .
Enzymatic Inhibition
This compound has been characterized as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 . These enzymes are crucial for drug metabolism and detoxification processes in the liver.
| Enzyme | Inhibition Activity |
|---|---|
| CYP1A2 | Yes |
| CYP2C19 | Yes |
| CYP2C9 | Yes |
| CYP2D6 | Yes |
| CYP3A4 | No |
The mechanism by which this compound exerts its biological effects is believed to involve:
- MDM2-p53 Interaction : Disruption of this interaction leads to increased p53 activity.
- Enzyme Inhibition : By inhibiting specific CYP enzymes, the compound may alter the pharmacokinetics of co-administered drugs.
Toxicological Profile
The compound is classified as acutely toxic with potential skin and eye irritant properties. Safety data indicate that it should be handled with caution due to its toxicity profile .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Bromo-5-isopropoxybenzene-1,2-diamine in laboratory settings?
- Methodological Answer : Immediate removal of contaminated clothing and thorough washing with soap/water is critical after skin contact. For eye exposure, rinse with water for ≥15 minutes and consult an ophthalmologist. Inhalation requires moving the victim to fresh air and administering artificial respiration if breathing is irregular. Always work in fume hoods with PPE (gloves, lab coat, goggles) due to delayed toxic effects .
Q. How should this compound be stored to prevent decomposition?
- Methodological Answer : Store under inert gas (nitrogen/argon) at 2–8°C to minimize oxidation and degradation. Use airtight, light-resistant containers, and monitor for color changes (yellowing indicates decomposition). Avoid prolonged exposure to moisture .
Q. What is a standard synthetic route for preparing this compound?
- Methodological Answer : Adapting methods for fluorinated analogs (e.g., 5-fluorobenzene-1,2-diamine), reduce nitro precursors using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Monitor reaction progress via TLC. Post-reduction, basify with 10% NaOH, extract with ethyl acetate, and purify via vacuum distillation. Note: Diamines are air-sensitive; use immediately in downstream reactions .
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use -NMR to distinguish between amine protons (δ 3.5–5.0 ppm, broad) and aromatic protons (δ 6.5–7.5 ppm). IR spectroscopy confirms NH₂ stretches (~3300–3500 cm⁻¹). For regioisomer differentiation, employ NOESY or X-ray crystallography (e.g., SHELXS-2018 for resolving bromine/isopropoxy positioning) .
Q. What experimental strategies optimize crystallographic analysis of halogenated diamines?
- Methodological Answer : Grow single crystals via slow evaporation in ethanol/water. Use direct methods (SHELXS-2018) for structure solution. Refine H-atoms with riding models (C–H = 0.95 Å) and freely refine N–H/O–H positions. Compare with analogs (e.g., 4-nitrobenzene-1,2-diamine co-crystals) to validate packing motifs .
Q. How can this compound serve as a precursor in heterocyclic synthesis?
- Methodological Answer : React with carbonyl compounds (e.g., isatin derivatives) under mild acidic conditions to form indoloquinoxalines. Optimize yields (40–70%) by varying substituents on the carbonyl partner. Monitor regioselectivity via -NMR and HPLC-MS .
Q. How do structural analogs inform the biological activity of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
